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Compound of Interest |

Compound Name: Acrylic acid, 2-norbornyl ester
CAS No.: 10027-06-2
Cat. No.: B160366
. J

Chemical Identity & Significance

Acrylic acid, 2-norbornyl ester (also known as 2-Norbornyl acrylate) is a bicyclic
monofunctional monomer used to impart high glass transition temperatures (

), optical clarity, and steric bulk to polymer chains. Unlike its trimethylated analog (Isobornyl
acrylate), the 2-norbornyl ester lacks the C7-bridge methyl groups, reducing steric hindrance
slightly but maintaining the rigid bicyclic architecture.

o |[UPAC Name: Bicyclo[2.2.1]hept-2-yl prop-2-enoate
e CAS Number: 10027-06-2
e Molecular Formula:
e Molecular Weight: 166.22 g/mol
o Stereochemistry: Exists as endo and exo isomers.
o Endo-isomer: The acrylate group is cis to the C7 bridge (sterically more hindered).

o Exo-isomer: The acrylate group is trans to the C7 bridge (thermodynamically preferred in
some syntheses).
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Isomer Visualization

The distinction between endo and exo is critical for reactivity ratios and final polymer
properties.
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Caption: Stereochemical relationship between endo/exo isomers and the resulting NMR
environment of the H-2 proton.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming functional group integrity (acrylate
unsaturation) and the presence of the bicyclic skeleton.

Diagnostic Bands
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Frequency (
Assignment Mode Notes

)

Characteristic bicyclic
2950 — 2870 C-H (Norbornyl) Stretching skeleton vibrations;
sharp multiplets.

] Strong, sharp
1730 -1735 C=0 (Ester) Stretching
carbonyl peak.

Moderate intensity;
1635 — 1640 C=C (Vinyl) Stretching confirms monomer is
unpolymerized.

Scissoring vibrations

1450, 1380 Bending of the norbornyl

(Bridge)
methylene groups.

) Strong ester linkage
1180 - 1200 C-0-C Stretching
bands.

Out-of-plane (oop)
bending;

985, 810 =C-H (Acrylate) Bending disappearance
indicates

polymerization.

Experimental Insight: In quality control, monitor the ratio of the 1635

(C=C) peak to the 1730
(C=0) peak. A decrease in this ratio indicates premature polymerization or degradation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining the endo/exo ratio. The rigid bicyclic framework
induces significant anisotropy, leading to distinct chemical shifts for the proton at the 2-position
(H-2).
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NMR (400 MHz, )

The acrylate vinyl protons appear in the 5.8-6.4 ppm range, while the norbornyl protons span
1.0-5.0 ppm.

Chemical )
Shift ( o Coupling ( Structural
Proton Isomer Multiplicity -
,H2) ontext
» Ppm)
Vinyl ( Trans to
Both 6.35-6.45 dd
) carbonyl.
Vinyl ( Cisto
Both 6.05-6.15 dd
) carbonyl.
Vinyl ( Geminal to
Both 5.75-5.85 dd
) ester oxygen.
Exo-proton.
H-2 (Methine) Endo 4,90 - 5.00 m - Deshielded
by anisotropy.
Endo-proton.
) Shielded
H-2 (Methine) Exo 4.60-4.70 m (dddd) - lative t
relative to
exo-H.
Bridgehead
H-1, H-4 Both 2.20-2.40 br s -
protons.
Bridge (
Skeleton Both 1.00-1.80 m - ) and Ring (
) protons.

Critical Mechanism: In norbornyl systems, the exo-proton (present in the endo-isomer) typically
resonates downfield (higher ppm) compared to the endo-proton (present in the exo-isomer).
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This is due to the magnetic anisotropy of the C-C bonds in the rigid cage.

o Target Analysis: Integrate the multiplet at ~5.0 ppm vs. ~4.6 ppm to calculate the endo/exo

ratio.
Shift (
Carbon Assignment
» PpmM)
C=0 166.0 — 166.5 Ester Carbonyl
] (Acrylate
Vinyl 129.5-130.5
)
] (Acrylate
Vinyl 128.5-129.5
)
Methine (C-O linkage). Shift
C-2 76.0-78.0 _ ,
varies by isomer.
C-1,C4 36.0-42.0 Bridgehead Carbons
C-7 35.0-36.0 Bridge Carbon
C-3,C-5,C-6 22.0-30.0 Methylene Ring Carbons

Mass Spectrometry (MS)

The fragmentation pattern of 2-norbornyl acrylate is dominated by the stability of the norbornyl

cation and the Retro-Diels-Alder (RDA) reaction.

Fragmentation Pathway[1][2]

e Molecular lon (

): m/z 166 (Weak).
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» -Cleavage/C-O Bond Break: Loss of the acryloyloxy radical (
) generates the Norbornyl Cation (m/z 95).

» Retro-Diels-Alder (RDA): The norbornyl cation or radical cation often undergoes RDA to
eliminate ethylene, yielding the Cyclopentadienyl cation (m/z 66/67).

e Acryloyl lon: m/z 55 (

) is a common base peak for acrylates.

Molecular lon (M+)

m/z 166

Loss of Acrylate

(C-O Cleavage) Loss of Norbornyloxy
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Retro-Diels-Alder
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Caption: Primary fragmentation pathways in Electron Impact (El) Mass Spectrometry.
Experimental Protocols

Protocol A: Determination of Endo/Exo Ratio via NMR

Obijective: Quantify the isomeric purity of the monomer batch.
o Sample Preparation: Dissolve 10 mg of 2-norbornyl acrylate in 0.6 mL of

(containing 0.03% TMS).
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e Acquisition: Acquire

spectrum with at least 16 scans, relaxation delay (

)

seconds to ensure full relaxation of protons.

e Processing: Phase and baseline correct the spectrum. Reference TMS to 0.00 ppm.

e Integration:
o Integrate the vinyl region (5.8—6.5 ppm) and set value to 3.00 (internal standard check).
o Integrate the Endo-isomer signal (H-2 exo) at ~4.95 ppm (

)-

o Integrate the Exo-isomer signal (H-2 endo) at ~4.65 ppm (

e Calculation:

Protocol B: Purity Check via GC-MS

Objective: Identify oligomers or residual acrylic acid.
e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).
e Temperature Program:

o Hold 50°C for 2 min.

o Ramp 10°C/min to 250°C.

o Hold 5 min.

o Detection: EI mode (70 eV). Scan range 40-350 m/z.
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o Validation:

o Retention Time: 2-Norbornyl acrylate typically elutes after isobornyl acrylate if present in
mixtures, but before heavy oligomers.

o Impurity Flags: Look for m/z 72 (Acrylic acid) and m/z 138 (Dicyclopentadiene - indicating
norbornene degradation).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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